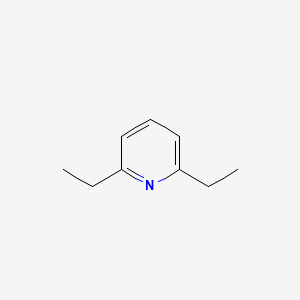

2,6-Diethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTDCOSHHMXZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239449 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-28-4 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Spectral Properties of 2,6-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 2,6-diethylpyridine, a heterocyclic organic compound with applications in various fields of chemical research and development. This document details its key physical constants, presents its spectral data, and outlines the experimental methodologies for their determination.

Core Physical Properties

This compound (CAS No. 935-28-4) is a substituted pyridine with two ethyl groups at the 2 and 6 positions of the pyridine ring.[1] These alkyl substituents significantly influence its physical characteristics. The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Boiling Point | 176.6 °C at 760 mmHg | |

| Density | 0.911 g/cm³ | |

| Refractive Index | 1.497 |

Spectral Data

The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. This section provides an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two equivalent ethyl groups.

-

Aromatic Protons: The pyridine ring protons at the 3, 4, and 5 positions will exhibit characteristic chemical shifts and coupling patterns. The proton at the 4-position is expected to appear as a triplet, while the protons at the 3 and 5-positions should appear as a doublet.

-

Ethyl Group Protons: The two ethyl groups are chemically equivalent due to the symmetry of the molecule. Therefore, a single quartet for the methylene protons (-CH₂-) and a single triplet for the methyl protons (-CH₃) are anticipated.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The symmetrical nature of this compound will result in a reduced number of signals.

-

Pyridine Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyridine ring: one for the C4 carbon, one for the equivalent C3 and C5 carbons, and one for the equivalent C2 and C6 carbons bearing the ethyl groups.

-

Ethyl Group Carbons: Two signals are expected for the carbon atoms of the ethyl groups: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups and overall molecular structure. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum is characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is available in the NIST database.[1]

Key Fragmentation Peaks:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | ~40 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 106 | ~15 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

The base peak at m/z 120 corresponds to the loss of a methyl radical from one of the ethyl groups, forming a stable secondary carbocation.

Experimental Protocols

This section details the general methodologies for the determination of the physical and spectral data presented in this guide.

Determination of Physical Properties

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for the determination of physical properties.

-

Boiling Point: The boiling point is determined by distillation of the purified liquid at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density is measured using a pycnometer. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.

-

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid.

Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic analysis.

-

NMR Spectroscopy:

-

Sample Preparation: For ¹H and ¹³C NMR, the neat liquid can be used, or a solution is prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

IR Spectroscopy:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are mounted in the IR spectrometer, and the spectrum is recorded.

-

-

Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using electron ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Logical Relationships in Spectral Data

The interpretation of spectroscopic data relies on understanding the logical relationships between the molecular structure and the observed spectral features.

References

2,6-Diethylpyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylpyridine, a substituted pyridine of interest in various chemical research domains. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound is a derivative of pyridine with ethyl groups substituted at the 2 and 6 positions. Its chemical identity and key physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 935-28-4 | [1][2][3][4] |

| Molecular Formula | C9H13N | [1][2][3][4] |

| Molecular Weight | 135.21 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CCC1=NC(=CC=C1)CC | [5] |

A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Boiling Point | 176.6 °C at 760 mmHg | [3][5] |

| Density | 0.911 g/cm³ | [3][5] |

| Flash Point | 54.5 °C | [3][5] |

Molecular Structure

The molecular structure of this compound consists of a central pyridine ring with ethyl groups attached to the carbon atoms at positions 2 and 6.

References

Synthesis and Characterization of 2,6-Diethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-diethylpyridine, a valuable pyridine derivative in various chemical applications, including pharmaceuticals and materials science. This document details experimental protocols, quantitative data, and analytical methodologies to support research and development efforts.

Introduction

This compound is a substituted heterocyclic aromatic compound with the chemical formula C9H13N. The presence of ethyl groups at the 2 and 6 positions of the pyridine ring sterically hinders the nitrogen atom, influencing its reactivity and making it a useful non-nucleophilic base in organic synthesis. Understanding its synthesis and characterizing its properties are crucial for its effective application in drug discovery and development, where precise molecular architecture is paramount.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.

Chichibabin Pyridine Synthesis

A classical approach to pyridine synthesis is the Chichibabin reaction, which involves the condensation of aldehydes and ammonia.[1] For this compound, this would conceptually involve the reaction of propionaldehyde with ammonia over a catalyst at elevated temperatures.

Reaction Scheme:

Alkylation of 2,6-Lutidine

An alternative and often more controlled laboratory synthesis involves the alkylation of a pre-existing, commercially available pyridine derivative, such as 2,6-dimethylpyridine (2,6-lutidine). This method involves the deprotonation of the methyl groups followed by reaction with an ethylating agent.

Experimental Protocol: Alkylation of 2,6-Lutidine (Conceptual)

-

Materials: 2,6-Lutidine, strong base (e.g., n-butyllithium or sodium amide), ethyl halide (e.g., ethyl bromide or ethyl iodide), anhydrous aprotic solvent (e.g., diethyl ether or THF), quenching agent (e.g., water or ammonium chloride solution).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-lutidine in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the strong base to the solution to deprotonate the methyl groups, forming a carbanionic intermediate.

-

After stirring for a specified time, add the ethyl halide dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction by carefully adding the quenching agent.

-

Perform a workup, typically involving extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Purify the crude product by distillation or column chromatography to isolate this compound.

-

Note: This is a generalized conceptual protocol. Specific reaction conditions, stoichiometry, and purification methods would require experimental optimization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H13N | [2] |

| Molecular Weight | 135.21 g/mol | [2] |

| CAS Number | 935-28-4 | [2] |

| Boiling Point | 345.20 K (72.05 °C) at 2.30 kPa | [3] |

| Proton Affinity (PAff) | 972.30 kJ/mol | [3] |

| Gas Basicity (BasG) | 940.40 kJ/mol | [3] |

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Triplet | 1H | H-4 (para-proton) |

| ~7.0 | Doublet | 2H | H-3, H-5 (meta-protons) |

| ~2.8 | Quartet | 4H | -CH2- |

| ~1.3 | Triplet | 6H | -CH3 |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-2, C-6 (α-carbons) |

| ~137 | C-4 (γ-carbon) |

| ~119 | C-3, C-5 (β-carbons) |

| ~31 | -CH2- |

| ~14 | -CH3 |

IR (Infrared) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, 2870 | Strong | Aliphatic C-H stretch |

| ~1580, 1470 | Medium | C=C and C=N ring stretching |

| ~1450 | Medium | CH2 bend |

| ~1380 | Medium | CH3 bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 135. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a peak at m/z = 120, which is often the base peak for alkylpyridines due to the formation of a stable pyridylmethyl cation.[4]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound, as well as the logical process for its structural confirmation.

General workflow for the synthesis and characterization of this compound.

Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While established synthetic methodologies like the Chichibabin reaction and alkylation of lutidine derivatives provide viable routes, detailed experimental optimization is often necessary. The characterization data presented, based on established spectroscopic principles, serves as a benchmark for confirming the successful synthesis and purity of this important chemical building block. For professionals in drug development and chemical research, a thorough understanding of these principles is crucial for the reliable application of this compound in their work.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2,6-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and chemical behavior of 2,6-diethylpyridine. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. This document details the synthesis, physicochemical properties, and characteristic reactions of this compound, with a focus on its role as a sterically hindered, non-nucleophilic base.

Core Concepts: Steric Hindrance and Non-Nucleophilic Basicity

The chemical behavior of this compound is largely dictated by the presence of two ethyl groups flanking the nitrogen atom. This substitution pattern creates significant steric hindrance around the nitrogen's lone pair of electrons. While the electron-donating nature of the alkyl groups enhances the basicity of the pyridine ring compared to pyridine itself, the steric bulk diminishes its ability to act as a nucleophile.[1] This combination of properties makes this compound a valuable tool in organic synthesis as a non-nucleophilic base, capable of scavenging protons without interfering with electrophilic centers.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its common analog, 2,6-dimethylpyridine (2,6-lutidine), is presented below for comparative analysis.

| Property | This compound | 2,6-Dimethylpyridine (2,6-Lutidine) |

| Molecular Formula | C9H13N[3] | C7H9N[4] |

| Molecular Weight | 135.21 g/mol [3] | 107.15 g/mol [4] |

| Boiling Point | Not available | 143-145 °C[4] |

| Melting Point | Not available | -6 °C[4] |

| Density | Not available | 0.92 g/mL at 25 °C[4] |

| pKa of Conjugate Acid | Estimated to be slightly above 6.72 | 6.72[5] |

| 1H NMR (CDCl3) | Not available in detail | δ 7.4 (t, 1H), 6.9 (d, 2H), 2.5 (s, 6H) |

| 13C NMR (CDCl3) | Not available in detail | δ 157.5, 137.0, 120.5, 24.5 |

| IR Spectrum | Available via NIST WebBook[3] | Peaks at ~2970, 1580, 1460, 780 cm-1[6] |

Synthesis of this compound

The Hantzsch pyridine synthesis is a versatile and widely used method for the preparation of substituted pyridines and can be adapted for the synthesis of this compound.[7][8][9]

Experimental Protocol: Hantzsch Pyridine Synthesis (Adapted for this compound)

This protocol is a general adaptation of the Hantzsch synthesis.[10][11]

Materials:

-

Propionaldehyde (2 equivalents)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonia or Ammonium acetate (1 equivalent)

-

Ethanol (solvent)

-

Oxidizing agent (e.g., nitric acid, manganese dioxide)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate and propionaldehyde in ethanol.

-

Add ammonia or ammonium acetate to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the intermediate dihydropyridine may precipitate upon cooling.

-

Isolate the dihydropyridine and subject it to oxidation using a suitable oxidizing agent to afford the aromatic pyridine ring.

-

Purify the resulting 2,6-diethyl-3,5-dicarbethoxypyridine by recrystallization or column chromatography.

-

Hydrolyze the ester groups using a strong base (e.g., KOH) followed by acidification.

-

Decarboxylate the resulting dicarboxylic acid by heating to yield this compound.

Key Reactions and Chemical Behavior

Basicity and Role as a Proton Scavenger

With an estimated pKa of its conjugate acid slightly above that of 2,6-dimethylpyridine (6.72), this compound is a moderately strong base.[5] Its primary utility in organic synthesis is as a proton scavenger in reactions that generate strong acids. A prominent example is in silylation reactions for the protection of alcohols.

This is a general procedure adaptable from protocols using 2,6-lutidine.[12]

Materials:

-

Alcohol to be protected

-

Silylating agent (e.g., TBS-Cl, TIPS-OTf)

-

This compound (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) as solvent

Procedure:

-

Dissolve the alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution.

-

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the silylating agent dropwise.

-

Allow the reaction to stir for the required time, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the silyl ether by column chromatography.

Oxidation Reactions

The ethyl groups of this compound are susceptible to oxidation to various functional groups, providing a pathway to other valuable pyridine derivatives.

Experimental Protocol: A detailed protocol for the oxidation of this compound to 2,6-diacetylpyridine has been reported.

Materials:

-

This compound

-

N-hydroxyphthalimide (NHPI)

-

tert-Butyl nitrite

-

Acetonitrile (solvent)

-

Oxygen atmosphere

Procedure:

-

Add N-hydroxyphthalimide (1.0 equiv.) to a Schlenk tube and dry under vacuum.

-

Add acetonitrile as the solvent under an oxygen atmosphere.

-

Add tert-butyl nitrite (2.0 equiv.) and this compound (0.5 mmol).

-

Seal the tube and heat in an oil bath at 90°C for 36 hours.

-

After the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) to yield 2,6-diacetylpyridine.

General Reaction Conditions (from 2,6-dimethylpyridine):

-

Oxidizing Agent: Potassium permanganate, nitric acid, or oxygen with a strong base (e.g., t-BuOK).[13][14]

-

Solvent: Water or an appropriate organic solvent.

-

Reaction Temperature: Typically elevated temperatures.

Metalation

Deprotonation of the methyl groups in 2,6-dimethylpyridine is a known reaction, and similar reactivity is expected for the methylene protons of the ethyl groups in this compound. This forms a nucleophilic species that can react with various electrophiles. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or n-butyllithium are typically required.

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., LDA, n-BuLi)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Electrophile (e.g., alkyl halide, carbonyl compound)

Procedure:

-

Prepare a solution of the strong base in the anhydrous solvent under an inert atmosphere at a low temperature (e.g., -78 °C).

-

Slowly add this compound to the base solution. A color change is often observed, indicating the formation of the lithiated species.

-

Allow the mixture to stir at low temperature for a period to ensure complete metalation.

-

Add the electrophile to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Perform a standard aqueous workup and purify the product by chromatography.

N-Alkylation

Direct N-alkylation of this compound is challenging due to the significant steric hindrance around the nitrogen atom. Reactions with electrophiles at the nitrogen are generally much slower compared to less hindered pyridines. Forcing conditions or highly reactive alkylating agents may be required, but side reactions can become competitive. In many applications, the resistance to N-alkylation is a desirable feature, allowing it to function as a base without being consumed by the alkylating agent present in the reaction.

Conclusion

This compound is a valuable sterically hindered base in organic synthesis. Its reactivity is characterized by a high basicity coupled with low nucleophilicity, a direct consequence of the ethyl groups at the 2 and 6 positions. This guide has provided an overview of its synthesis, key physicochemical properties, and its utility in a range of chemical transformations, including its role as a proton scavenger, and its susceptibility to oxidation at the side chains. While detailed protocols for some of its reactions are not as prevalent as for its dimethyl analog, the principles and procedures outlined herein provide a strong foundation for its effective use in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. Pyridine, 2,6-diethyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 16. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]

Theoretical and Computational Insights into 2,6-Diethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-diethylpyridine. Due to a notable scarcity of direct computational research on this compound, this paper employs a robust comparative analysis, leveraging the extensive theoretical and experimental data available for its close structural analog, 2,6-dimethylpyridine (2,6-lutidine). By examining the well-documented electronic and structural properties of 2,6-dimethylpyridine, this guide extrapolates and predicts the characteristics of this compound. The content herein covers molecular geometry, vibrational analysis (FT-IR and Raman), electronic properties including HOMO-LUMO analysis and molecular electrostatic potential (MEP), and potential biological significance. All quantitative data is presented in structured tables for clarity, and detailed methodologies for both computational and experimental approaches are described. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique chemical properties. The substitution pattern on the pyridine ring significantly influences its steric and electronic characteristics, thereby modulating its reactivity and potential as a therapeutic agent or functional material. 2,6-Dialkylpyridines, in particular, are of interest due to the steric hindrance around the nitrogen atom, which makes them valuable as non-nucleophilic bases in organic synthesis.

This guide focuses on the theoretical and computational characterization of this compound. While experimental data for this compound is available to some extent, a comprehensive computational investigation is currently lacking in the scientific literature. To bridge this gap, we present a detailed analysis based on the well-studied analog, 2,6-dimethylpyridine. The replacement of methyl groups with ethyl groups is expected to introduce subtle but predictable changes in the molecule's conformational flexibility, electronic properties, and vibrational modes. By understanding these differences, researchers can better anticipate the behavior of this compound in various chemical and biological contexts.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central pyridine ring with ethyl groups substituted at the 2 and 6 positions. The presence of these alkyl groups influences the geometry of the pyridine ring and introduces additional degrees of freedom related to the rotation of the ethyl chains.

Predicted Geometry of this compound

Based on analogies with 2,6-dimethylpyridine, the pyridine ring in this compound is expected to be nearly planar. The ethyl groups will likely adopt staggered conformations to minimize steric strain. The C-C and C-H bond lengths and angles within the ethyl groups are anticipated to be in the typical range for alkanes. The key geometric parameters of this compound are predicted by drawing comparisons with computationally derived data for 2,6-dimethylpyridine.

A comparative visualization of the molecular structures.

Table 1: Predicted and Comparative Geometric Parameters of 2,6-Dialkylpyridines

| Parameter | 2,6-Dimethylpyridine (Computed) | This compound (Predicted) |

| Bond Lengths (Å) | ||

| C2-N1 | 1.342 | ~1.343 |

| C6-N1 | 1.342 | ~1.343 |

| C2-C3 | 1.395 | ~1.396 |

| C5-C6 | 1.395 | ~1.396 |

| C3-C4 | 1.390 | ~1.391 |

| C4-C5 | 1.390 | ~1.391 |

| C2-C7 | 1.510 | ~1.512 |

| C6-C8 | 1.510 | ~1.512 |

| C7-H | 1.095 | - |

| C7-C9 (ethyl) | - | ~1.535 |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 117.5 | ~117.6 |

| N1-C2-C3 | 123.0 | ~122.9 |

| C2-C3-C4 | 118.5 | ~118.4 |

| C3-C4-C5 | 119.5 | ~119.5 |

| N1-C2-C7 | 116.0 | ~116.1 |

| C3-C2-C7 | 121.0 | ~121.0 |

Note: The values for 2,6-dimethylpyridine are typical values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level. The predicted values for this compound are estimations based on the expected electronic and steric effects of the ethyl group.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structure, bonding, and electronic transitions within a molecule. This section discusses the experimental and theoretical vibrational, NMR, and UV-Vis spectra of this compound, with comparative data from 2,6-dimethylpyridine.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is characterized by modes associated with the pyridine ring and the ethyl substituents. The experimental gas-phase FT-IR spectrum of this compound is available from the NIST Webbook and shows characteristic C-H stretching, bending, and ring vibration bands.[1]

Table 2: Key Experimental and Predicted Vibrational Frequencies (cm⁻¹) of 2,6-Dialkylpyridines

| Vibrational Mode | 2,6-Dimethylpyridine (Experimental) | This compound (Experimental)[1] | This compound (Predicted Assignment) |

| C-H stretch (aromatic) | 3050-3100 | ~3070 | Pyridine ring C-H stretching |

| C-H stretch (aliphatic) | 2950-3000 | ~2970, 2935, 2875 | Ethyl group CH₃ and CH₂ stretching |

| C=C, C=N ring stretch | 1580-1610 | ~1590, 1575 | Pyridine ring stretching modes |

| CH₂ scissoring | - | ~1465 | Ethyl group CH₂ bending |

| CH₃ bending | 1440-1460 | ~1450, 1380 | Ethyl group CH₃ asymmetric and symmetric bending |

| Ring breathing | ~990 | ~995 | Pyridine ring breathing mode |

| C-H out-of-plane bend | 700-800 | ~780, 730 | Pyridine ring C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbon atoms.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, in addition to signals for the aromatic protons of the pyridine ring.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as for the carbons of the pyridine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | |||

| CH₃ | ~1.2 | Triplet | ~7.5 Hz |

| CH₂ | ~2.8 | Quartet | ~7.5 Hz |

| H-3, H-5 | ~7.1 | Doublet | ~7.7 Hz |

| H-4 | ~7.5 | Triplet | ~7.7 Hz |

| ¹³C NMR | |||

| CH₃ | ~13 | - | - |

| CH₂ | ~29 | - | - |

| C-3, C-5 | ~120 | - | - |

| C-4 | ~136 | - | - |

| C-2, C-6 | ~162 | - | - |

UV-Vis Spectroscopy

The electronic transitions of this compound are expected to be similar to those of 2,6-dimethylpyridine, with π → π* and n → π* transitions characteristic of the pyridine chromophore. The alkyl substituents may cause a slight bathochromic (red) shift compared to unsubstituted pyridine.

Computational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. Although direct DFT studies on this compound are scarce, extensive research on 2,6-dimethylpyridine and its derivatives provides a solid foundation for predictive analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring, while the LUMO will likely be a π*-orbital. The electron-donating nature of the ethyl groups will raise the energy of the HOMO compared to unsubstituted pyridine, leading to a smaller HOMO-LUMO gap and potentially increased reactivity.

Table 4: Predicted HOMO, LUMO, and Energy Gap for this compound

| Parameter | 2,6-Dimethylpyridine (Computed) | This compound (Predicted) |

| HOMO Energy (eV) | ~ -6.5 | ~ -6.4 |

| LUMO Energy (eV) | ~ -0.5 | ~ -0.4 |

| HOMO-LUMO Gap (eV) | ~ 6.0 | ~ 6.0 |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the most negative potential (red region) is expected to be localized on the nitrogen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The regions around the hydrogen atoms of the pyridine ring will exhibit a positive potential (blue region).

Predicted Molecular Electrostatic Potential (MEP) map of this compound.

Biological Activity and Drug Development Relevance

Pyridine derivatives are prevalent in pharmaceuticals due to their ability to engage in various biological interactions. While specific biological activities for this compound are not extensively documented, its structural features suggest potential applications. The steric hindrance provided by the ethyl groups can influence its binding to biological targets and its metabolic stability. Derivatives of 2,6-dimethylpyridine have been investigated for a range of activities, including antimicrobial and anticancer properties. By extension, this compound and its derivatives represent a promising scaffold for the design of novel therapeutic agents.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of 2,6-dialkylpyridines is the Hantzsch pyridine synthesis or modifications thereof. A general procedure for the synthesis of this compound can be adapted from established methods for similar compounds.

Computational Methodology

The theoretical calculations for 2,6-dimethylpyridine, which form the basis for the predictions for this compound, are typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). Geometry optimization is followed by frequency calculations to confirm the nature of the stationary points and to obtain vibrational spectra. Electronic properties like HOMO-LUMO energies and MEP are then derived from the optimized geometry.

A general workflow for the computational analysis of 2,6-dialkylpyridines.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, primarily through a comparative analysis with its well-studied analog, 2,6-dimethylpyridine. The predicted molecular geometry, spectroscopic features, and electronic properties offer valuable insights for researchers working with this compound. The steric and electronic effects of the ethyl substituents are expected to subtly modulate the properties of the pyridine core, influencing its reactivity and potential applications in drug development and materials science. Further experimental and computational studies directly on this compound are warranted to validate these predictions and to fully explore its chemical and biological potential.

Diagrams (DOT Language)

A comparative visualization of the molecular structures.

References

The Synthesis of 2,6-Diethylpyridine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylpyridine is a substituted pyridine derivative of interest in various fields of chemical synthesis and materials science. While less common than its methyl analog, 2,6-lutidine, this compound serves as a valuable intermediate and building block in the creation of more complex molecules. Its synthesis, while not as extensively documented as that of other pyridines, can be achieved through several methodologies, primarily drawing from the foundational principles of pyridine ring formation. This technical guide provides an in-depth exploration of the known synthesis routes for this compound, detailing the historical context, reaction mechanisms, and available experimental protocols.

Historical Perspective

The synthesis of substituted pyridines has been a cornerstone of heterocyclic chemistry for over a century. Early methods often relied on the isolation of pyridine derivatives from coal tar. However, the need for specifically substituted pyridines in a controlled manner drove the development of synthetic routes. Foundational work in this area includes the Hantzsch pyridine synthesis, discovered in 1881, and the Chichibabin pyridine synthesis, first reported in 1924. These methods laid the groundwork for the preparation of a wide array of pyridine-containing compounds.

While specific historical accounts of the first synthesis of this compound are not prominently documented in readily available literature, its preparation can be inferred to have emerged from the application of these general pyridine synthesis methodologies to appropriate starting materials. The industrial production of simple alkylpyridines, such as 2,6-lutidine (2,6-dimethylpyridine), often involves the gas-phase reaction of aldehydes or ketones with ammonia over a solid acid catalyst. This suggests a likely industrial-scale approach for this compound synthesis.

Core Synthesis Methodologies

The primary route for the synthesis of this compound, analogous to the industrial production of other simple 2,6-dialkylpyridines, is the gas-phase condensation of propanal with ammonia over a heterogeneous catalyst.

Gas-Phase Condensation of Propanal and Ammonia

This method is a variation of the Chichibabin pyridine synthesis, adapted for continuous industrial production. The reaction involves passing a mixture of propanal and ammonia over a heated catalyst bed.

Reaction Pathway:

The overall reaction can be represented as:

The reaction proceeds through a series of complex steps including aldol condensation, imine formation, cyclization, and dehydrogenation to form the aromatic pyridine ring.

Experimental Protocol:

While specific, detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined based on analogous syntheses.

-

Apparatus: A fixed-bed flow reactor system is typically employed. This consists of a tube furnace containing a packed bed of the catalyst, a system for delivering precise flows of the gaseous reactants (propanal and ammonia), a condenser to collect the liquid products, and a system to handle the off-gases.

-

Catalyst: A variety of solid acid catalysts can be used. Common examples include alumina, silica-alumina, or zeolites. The catalyst is typically in a pelleted or granular form.

-

Reactant Feed: Propanal is vaporized and mixed with ammonia gas in a specific molar ratio. The mixture is then passed through the heated reactor.

-

Reaction Conditions:

-

Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 350-500 °C.

-

Pressure: The reaction is often run at or slightly above atmospheric pressure.

-

Flow Rate: The flow rate of the reactants is carefully controlled to optimize the residence time over the catalyst.

-

-

Product Collection and Purification: The reaction mixture exiting the reactor is cooled and condensed. The organic layer is separated from the aqueous layer. The crude this compound is then purified by fractional distillation.

Quantitative Data:

The yield and selectivity of the reaction are highly dependent on the catalyst, temperature, pressure, and reactant ratio. For analogous industrial syntheses of 2,6-lutidine, yields can be in the range of 70-80%. Similar yields can be expected for this compound under optimized conditions.

| Parameter | Typical Range/Value |

| Reactants | Propanal, Ammonia |

| Catalyst | Alumina, Silica-Alumina, Zeolites |

| Temperature | 350 - 500 °C |

| Pressure | Atmospheric to slightly elevated |

| Yield | Expected to be in the range of 70-80% under optimized conditions |

Alternative and Historical Synthesis Approaches

While the gas-phase condensation is the most likely industrial method, other classical pyridine syntheses could theoretically be adapted for this compound.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia. To synthesize a 2,6-disubstituted pyridine, the appropriate β-ketoester and aldehyde would be required. For this compound, this would be a more complex multi-step process and is less direct than the Chichibabin-type approach.

Visualizing the Synthesis

Logical Workflow for Gas-Phase Synthesis

Caption: Workflow for the gas-phase synthesis of this compound.

Conclusion

The synthesis of this compound, while not as extensively detailed in the literature as its lower alkyl homologues, is achievable through established methods of pyridine formation. The most industrially viable route is the gas-phase condensation of propanal and ammonia over a solid acid catalyst, a method that offers high throughput and continuous operation. While classical named reactions like the Hantzsch synthesis represent potential, though less direct, routes, the Chichibabin-type reaction remains the most practical approach. For researchers and professionals in drug development, understanding these fundamental synthesis pathways is crucial for the efficient production and utilization of this compound as a versatile building block in the creation of novel chemical entities. Further research into optimizing catalytic systems for the direct synthesis of this compound could lead to more efficient and sustainable production methods.

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,6-diethylpyridine. Given the limited availability of a dedicated SDS for this compound, this guide incorporates data from its close structural analog, 2,6-dimethylpyridine, to provide a thorough understanding of the potential hazards and necessary precautions. All information derived from the analog is clearly indicated and should be interpreted with professional discretion.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value (this compound) | Value (2,6-Dimethylpyridine) | Source |

| Molecular Formula | C₉H₁₃N | C₇H₉N | Cheméo |

| Molecular Weight | 135.21 g/mol | 107.15 g/mol | Cheméo,[1] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | [1][2] |

| Odor | Peppermint-like | Pungent, noxious | [3][4] |

| Boiling Point | 345.20 K (72.05 °C) at 2.30 kPa | 143-145 °C | Cheméo,[5][6] |

| Melting Point | - | -6 °C | [1][5] |

| Density | - | 0.92 g/mL at 25 °C | [5] |

| Flash Point | - | 32 °C (89.6 °F) | [5] |

| Water Solubility | log10WS: -2.84 (mol/l) | Soluble | Cheméo,[4] |

| Vapor Pressure | 1.33 kPa at 358.95 K | - | Cheméo |

| Octanol/Water Partition Coefficient (logP) | 2.206 | - | Cheméo |

Hazard Identification and Classification

Based on information for 2,6-dimethylpyridine, this compound should be treated as a hazardous substance with the following classifications:

| Hazard Class | GHS Classification (for 2,6-Dimethylpyridine) |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapour)[6] |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[6] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[6] |

| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation)[6] |

| Specific target organ toxicity — single exposure | Category 3, Respiratory system (H335: May cause respiratory irritation) |

Signal Word: Warning[5]

Toxicological Information

| Toxicity Metric | Value (2,6-Dimethylpyridine) | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 400 mg/kg | Rat | Oral | [7] |

| LD₅₀ (Lethal Dose, 50%) | 2500 mg/kg | Guinea pig | Dermal | [8] |

Routes of Exposure: Ingestion, Inhalation, Skin and eye contact.[9][10]

Potential Health Effects (based on 2,6-dimethylpyridine):

-

Inhalation: May cause respiratory tract irritation.[9][10] Vapors may lead to dizziness or suffocation.[10]

-

Skin Contact: Causes skin irritation.[9]

-

Eye Contact: Causes serious eye irritation.[9]

-

Ingestion: Harmful if swallowed.[9] May cause gastrointestinal irritation, nausea, and vomiting.[9][10]

Experimental Protocols

While specific experimental protocols for determining the safety of this compound were not found, standard methodologies are employed for similar chemicals. For instance, the fluctuation Ames test is a common method for evaluating the mutagenic potential of chemical agents.[3] This assay utilizes Salmonella typhimurium tester strains with specific mutations to detect whether a substance can cause a reversion to the wild type, indicating its mutagenic properties.[3] The test can be conducted with and without metabolic activation (e.g., using a rat liver S9 microsomal fraction) to assess the mutagenicity of the parent compound and its metabolites.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[9]

-

Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Handling Procedures:

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, and open flames.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Ground and bond containers when transferring material.[10]

-

Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[11]

-

Store in a flammables-area.[10]

Emergency Procedures

First Aid Measures:

| Exposure | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [9] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | [10] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [10] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [10] |

Fire Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool fire-exposed containers.[10]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10] Combustion may produce toxic oxides of nitrogen.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Eliminate all ignition sources.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[8]

Visualizing Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. 2,6-Dimethylpyridine (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity 2,6-Dimethylpyridine Online [pipzine-chem.com]

- 3. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound 2,6-Diemthyl-pyridine (FDB004392) - FooDB [foodb.ca]

- 5. 2,6-二甲基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 2,6-Dimethylpyridine(108-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

The Cornerstone of Steric Hindrance: A Technical Guide to 2,6-Diethylpyridine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the diverse array of organic bases, sterically hindered pyridines represent a critical class of reagents designed to function as potent proton scavengers while exhibiting minimal nucleophilicity. This technical guide provides an in-depth exploration of the fundamental principles of 2,6-diethylpyridine, a key member of this class. By examining its synthesis, electronic properties, and applications, this document serves as a comprehensive resource for professionals in research, development, and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide will leverage data from its close structural and functional analog, 2,6-dimethylpyridine (2,6-lutidine), to illustrate the core concepts of its utility as a sterically hindered base.

Introduction: The Concept of Sterically Hindered, Non-Nucleophilic Bases

A non-nucleophilic base is a sterically hindered organic compound that can readily accept a proton (Brønsted-Lowry basicity) but is significantly impeded from participating in nucleophilic reactions.[1] This characteristic is crucial in a multitude of organic reactions where the base is intended to solely act as a proton acceptor, preventing undesired side reactions such as nucleophilic substitution or addition. The efficacy of these bases is primarily dictated by the steric bulk of the substituents flanking the basic nitrogen atom. In the case of this compound, the two ethyl groups at the ortho positions create a steric shield around the nitrogen's lone pair of electrons, rendering it accessible to small electrophiles like protons but inaccessible to larger electrophilic centers.

Synthesis of 2,6-Disubstituted Pyridines

The synthesis of 2,6-dialkylpyridines can be achieved through various methods, with the Hantzsch pyridine synthesis and its modifications being a prominent route. This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent.

General Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis provides a versatile platform for the preparation of dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.

Experimental Protocol: Hantzsch Synthesis of a 2,6-Dimethyl-1,4-dihydropyridine Derivative

This protocol, adapted for a 2,6-dimethylpyridine derivative, illustrates the general principles applicable to the synthesis of this compound, where the appropriate β-ketoester would be used.

-

Reaction Setup: To a suspension of ammonium acetate (0.05 mol) in isopropanol (50 mL), add methyl acetoacetate (0.1 mol) and the desired aldehyde (0.05 mol) dropwise over 15 minutes.[2]

-

Reaction Execution: Heat the resulting suspension at reflux with stirring for the appropriate time (typically several hours).[2]

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture and evaporate the solvent to dryness. The residue can then be purified by recrystallization or chromatography to yield the 1,4-dihydropyridine product.[2]

-

Aromatization: The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or by air oxidation.

Logical Workflow for Hantzsch Pyridine Synthesis

Caption: Generalized workflow of the Hantzsch pyridine synthesis.

Physicochemical Properties of this compound

The defining characteristics of this compound as a non-nucleophilic base are its basicity (pKa) and its steric profile.

Basicity (pKa)

The basicity of a substituted pyridine is influenced by the electronic effects of its substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus enhances basicity compared to unsubstituted pyridine. However, severe steric hindrance can counteract this electronic effect by introducing strain upon protonation.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | |

| 2-Methylpyridine | 5.97 | |

| 2,6-Dimethylpyridine (2,6-Lutidine) | 6.72 | [3] |

| 2,6-Di-tert-butylpyridine | 3.58 | [1] |

The increasing pKa from pyridine to 2,6-dimethylpyridine demonstrates the electron-donating effect of the methyl groups. The significant drop in pKa for 2,6-di-tert-butylpyridine highlights the impact of extreme steric hindrance. Based on this trend, the pKa of this compound is expected to be slightly higher than that of 2,6-dimethylpyridine, likely in the range of 6.8-7.0, as the ethyl groups are slightly more electron-donating than methyl groups, and the increase in steric hindrance is not as dramatic as with tert-butyl groups.

Steric Hindrance and Nucleophilicity

The primary role of the ethyl groups at the 2 and 6 positions is to sterically shield the nitrogen atom. This steric hindrance is the key to its low nucleophilicity. While the nitrogen's lone pair is available for proton abstraction, its participation in SN2 reactions or additions to carbonyls is significantly disfavored.

Conceptual Representation of Steric Hindrance

Caption: Steric hindrance allows proton access but blocks larger electrophiles.

Key Applications in Organic Synthesis

The unique properties of this compound make it a valuable reagent in a variety of organic transformations. Its primary function is as an acid scavenger in reactions that generate strong acidic byproducts.

Silylation of Alcohols

The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic synthesis. This reaction often employs highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), which generate a strong acid (triflic acid) as a byproduct. A sterically hindered base is essential to neutralize this acid without competing with the alcohol as a nucleophile.[4]

Experimental Protocol: General Silylation of an Alcohol using a Hindered Pyridine Base

-

Reaction Setup: Dissolve the alcohol (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add this compound (or 2,6-lutidine) (1.5-2.5 equivalents).[5]

-

Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Addition of Silylating Agent: Add the silylating agent (e.g., triisopropylsilyl trifluoromethanesulfonate, 1.1 equivalents) dropwise.[5]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Signaling Pathway for Silylation of an Alcohol

Caption: Role of this compound in alcohol silylation.

Other Applications

The utility of this compound and its analogs extends to a range of other reactions where acid scavenging is critical, including:

-

Glycosylation reactions: To neutralize acidic promoters or byproducts.

-

Enolate formation: In specific cases, to deprotonate activated methylene compounds.

-

Polymerization reactions: As a proton trap to control cationic polymerization processes.

Conclusion

This compound embodies the essential characteristics of a sterically hindered, non-nucleophilic base. Its molecular architecture, featuring ethyl groups in the ortho positions, effectively balances enhanced basicity due to electronic effects with significant steric shielding of the nitrogen atom. This combination allows it to serve as a highly effective proton scavenger in a wide array of sensitive organic reactions, preventing unwanted side reactions and promoting high yields of the desired products. While specific experimental data for this compound is not as abundant as for its methyl analog, the principles of its reactivity and application are well-understood through comparative analysis. For researchers and professionals in drug development, a thorough understanding of the principles and applications of this compound is a valuable asset in the design and execution of complex synthetic strategies.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

An In-depth Technical Guide to the Electron-Donating Properties of 2,6-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electron-donating properties of 2,6-diethylpyridine, a sterically hindered and electron-rich heterocyclic compound. Due to its unique combination of basicity and steric bulk, this compound and its analogs are valuable tools in organic synthesis and coordination chemistry. This document details its electronic and steric parameters, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a non-nucleophilic base and a ligand in catalysis.

Electronic and Steric Properties

The electron-donating nature of this compound is primarily governed by the inductive effect of the two ethyl groups at the positions ortho to the nitrogen atom. These alkyl groups increase the electron density on the pyridine ring and, consequently, at the nitrogen atom, making it more basic than pyridine itself. However, the steric bulk of the ethyl groups also plays a crucial role in its chemical reactivity, hindering the approach of electrophiles and metal ions to the nitrogen atom.

Basicity

Steric Hindrance and Cone Angle

The steric hindrance imparted by the 2,6-diethyl groups is a defining characteristic of this molecule. This steric bulk is critical to its function as a non-nucleophilic base, preventing it from participating in substitution reactions. A quantitative measure of this steric hindrance is the Tolman cone angle, which is the solid angle formed at the metal center by the ligand. While a specific Tolman cone angle for this compound has not been reported, it is expected to be larger than that of 2,6-dimethylpyridine due to the greater conformational flexibility and size of the ethyl groups.

Table 1: Electronic and Steric Parameters of 2,6-Dialkylpyridines

| Compound | Substituents | pKa of Conjugate Acid | Estimated Tolman Cone Angle (θ) |

| Pyridine | None | 5.25 | ~115° |

| 2,6-Dimethylpyridine | 2,6-di-CH₃ | 6.72[1] | >125° |

| This compound | 2,6-di-CH₂CH₃ | ~6.8-7.0 (estimated) | >135° (estimated) |

| 2,6-Di-tert-butylpyridine | 2,6-di-C(CH₃)₃ | 4.41 (in 50% EtOH) | ~180° |

Synthesis of this compound

The synthesis of 2,6-dialkylpyridines can be achieved through various methods, with the Hantzsch pyridine synthesis and its modifications being a common approach. This method involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. For this compound, a variation of this synthesis would be employed.

Representative Experimental Protocol: Modified Hantzsch Synthesis

Disclaimer: The following is a generalized protocol based on the synthesis of related 2,6-dialkylpyridines and should be adapted and optimized for specific laboratory conditions.

Reaction:

2 Ethyl propionylacetate + Formaldehyde + Ammonia → Diethyl 1,4-dihydro-2,6-diethyl-3,5-pyridinedicarboxylate → this compound

Procedure:

-

Condensation: To a cooled solution of ethyl propionylacetate (2.0 equiv.) in ethanol, add aqueous formaldehyde (1.0 equiv.) and a catalytic amount of a secondary amine (e.g., diethylamine). The mixture is stirred at low temperature for several hours and then allowed to stand at room temperature for 24-48 hours.

-

Cyclization: An ammonia source, such as ammonium acetate or aqueous ammonia, is added to the reaction mixture. The mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the dihydropyridine intermediate.

-

Oxidation and Decarboxylation: The resulting diethyl 1,4-dihydro-2,6-diethyl-3,5-pyridinedicarboxylate is isolated. This intermediate is then oxidized using an oxidizing agent such as nitric acid or chromium trioxide. The resulting pyridine-3,5-dicarboxylic acid is subsequently decarboxylated by heating, often in the presence of a catalyst like copper powder, to yield this compound.

-

Purification: The crude this compound is purified by distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for the pyridine ring and the ethyl substituents. The NIST WebBook provides a gas-phase IR spectrum of this compound.[2]

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2850-2970 | C-H stretching (aliphatic -CH₂-, -CH₃) |

| ~1570-1600 | C=C and C=N stretching (pyridine ring) |

| ~1450-1480 | CH₂ and CH₃ bending |

| ~700-900 | C-H out-of-plane bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution NMR spectra for this compound were not found in the search results, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-4, H-5): A triplet for the H-4 proton and a doublet for the H-3 and H-5 protons, typically in the range of δ 7.0-7.8 ppm.

-

Methylene Protons (-CH₂-): A quartet due to coupling with the methyl protons, expected around δ 2.7-3.0 ppm.

-

Methyl Protons (-CH₃): A triplet due to coupling with the methylene protons, expected around δ 1.2-1.5 ppm.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Signals for the pyridine ring carbons would be observed, with the C-2 and C-6 carbons being the most downfield shifted due to their proximity to the nitrogen and the ethyl groups.

-

Aliphatic Carbons: Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups would be present in the upfield region of the spectrum.

Applications of this compound

The primary applications of this compound stem from its nature as a sterically hindered, non-nucleophilic base and as a ligand in coordination chemistry.

Non-Nucleophilic Base in Organic Synthesis

Due to the steric shielding of the nitrogen atom by the two ethyl groups, this compound can effectively act as a proton scavenger in reactions that are sensitive to nucleophilic attack. It is particularly useful in reactions that generate strong acids, preventing acid-catalyzed side reactions or degradation of sensitive functional groups. A prime example is in the silylation of alcohols, where it neutralizes the strong acid by-product (e.g., triflic acid) generated from silyl triflates.

Reaction:

R-CH₂OH + TBSOTf + this compound → R-CH₂OTBS + [2,6-Diethylpyridinium][OTf]

Procedure:

-

To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add this compound (1.2 equiv.).

-

Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ligand in Coordination Chemistry and Catalysis

The electron-rich nature and defined steric profile of this compound make it an effective ligand for transition metals. The ethyl groups can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These complexes can find applications in various catalytic transformations. The steric bulk of the ligand can create a specific coordination environment around the metal center, which can be beneficial for controlling selectivity in catalytic reactions.

Conclusion

This compound is a valuable chemical entity characterized by its enhanced basicity and significant steric hindrance. These properties make it an excellent non-nucleophilic base for a variety of organic transformations, particularly where minimization of side reactions is critical. Furthermore, its role as a sterically demanding, electron-donating ligand in coordination chemistry opens avenues for the design of novel catalysts with tailored reactivity and selectivity. While some of its specific physicochemical data require further experimental determination, its properties can be reliably inferred from its well-studied lower homolog, 2,6-dimethylpyridine, providing a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Solubility of 2,6-Diethylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,6-diethylpyridine in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on a predicted solubility profile based on its structural characteristics and the known solubility of analogous compounds, particularly 2,6-dimethylpyridine (2,6-lutidine). Furthermore, this guide outlines detailed experimental protocols for the accurate determination of solubility, which are essential for applications in chemical synthesis, formulation development, and purification processes.

Predicted Solubility Profile of this compound

This compound is a heterocyclic aromatic organic compound. Its solubility is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent. The molecule consists of a moderately polar pyridine ring and two nonpolar ethyl groups. This dual nature suggests that this compound will exhibit a range of solubilities across different solvent classes.

The central pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, allowing for favorable interactions with polar solvents. However, the two ethyl groups at the 2 and 6 positions introduce significant nonpolar character and steric hindrance around the nitrogen atom. This increased nonpolar surface area, when compared to pyridine or 2,6-dimethylpyridine, is expected to enhance its solubility in nonpolar organic solvents. Conversely, the steric bulk of the ethyl groups may slightly reduce its miscibility with highly polar, protic solvents like water compared to its smaller analogue, 2,6-dimethylpyridine.

Based on these structural considerations and data from related compounds, this compound is predicted to be readily soluble in a wide array of common organic solvents.

Data Presentation: Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These predictions are derived from the solubility data of structurally similar compounds, such as 2,6-dimethylpyridine, and general principles of chemical solubility. For a closely related compound, 2,6-dimethylpyridine, it is known to be soluble in ether, alcohol, and acetone.[1] Pyridine itself is miscible with a broad range of solvents, including hexane and water.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Comparative Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of alcohols can interact with the nitrogen atom of the pyridine ring. The alkyl chains are compatible with the ethyl groups of this compound. 2,6-dimethylpyridine is soluble in ethanol. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are effective solvents for many organic compounds. The moderate polarity of ethers is compatible with the overall polarity of this compound. 2,6-dimethylpyridine is soluble in ether. |

| Ketones | Acetone, Methyl ethyl ketone | Miscible | Ketones are polar aprotic solvents that can effectively solvate this compound. 2,6-dimethylpyridine is soluble in acetone. |

| Esters | Ethyl acetate, Butyl acetate | Soluble to Miscible | Esters are common solvents in organic synthesis and are expected to readily dissolve this compound due to their moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Miscible | The nonpolar aromatic rings of these solvents have favorable interactions with the pyridine ring and the ethyl groups of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are widely used for a variety of organic compounds and are expected to be excellent solvents for this compound. |

| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble to Miscible | The presence of the two ethyl groups increases the nonpolar character of this compound, suggesting good solubility in nonpolar hydrocarbons. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Miscible | These highly polar solvents are capable of dissolving a wide range of organic compounds and are expected to be effective for this compound. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, standardized experimental methods are necessary. The following protocols describe established procedures for determining the solubility of a liquid organic compound in an organic solvent.

This method is a widely accepted standard for determining the solubility of substances.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Appropriate analytical instrumentation (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with a UV detector, HPLC-UV)

Procedure:

-

Preparation of the Test System: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solute should be visually apparent.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to ensure complete phase separation of the excess this compound.

-

Sampling: Carefully withdraw a sample from the clear, saturated solvent phase. Use a syringe fitted with a filter to prevent any undissolved solute from being collected.

-